Carbonic Anhydrase IX Inhibition Potency: Benzenesulfonamide vs. Methanesulfonamide Scaffold
In a comparative study of benzofuran-linked sulfonamide Schiff's bases, compounds bearing a benzenesulfonamide head group inhibited the tumor-associated isoform hCA IX with Ki values ranging from 8.5 to 24.9 nM [1]. In contrast, the corresponding methanesulfonamide-containing compounds (9b-13b) and methylsulfonylbenzene compounds (14c-18c) were micromolar CA inhibitors [1]. This quantifies a >40-fold difference in potency between the benzenesulfonamide and methanesulfonamide scaffolds in a matched benzofuran-containing chemotype series.
| Evidence Dimension | hCA IX inhibition constant (Ki) |
|---|---|
| Target Compound Data | Class representative (benzenesulfonamide scaffold): Ki = 8.5–24.9 nM |
| Comparator Or Baseline | Methanesulfonamide scaffold analogs in same series: Ki in micromolar range |
| Quantified Difference | >40-fold potency advantage for benzenesulfonamide scaffold over methanesulfonamide scaffold |
| Conditions | Human CA IX in vitro fluorimetric assay; data from compounds 4a-8a (benzenesulfonamide) vs. 9b-13b (methanesulfonamide) [1] |
Why This Matters
For CA IX-targeted research or screening, selecting the benzenesulfonamide variant (CAS 2034206-98-7) over methanesulfonamide analogs (e.g., CAS 2034421-37-7) is critical to achieving nanomolar-range potency; the methanesulfonamide option may fail to show meaningful inhibition.
- [1] El-Azab, A.S., et al. Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. Bioorg Chem. 2019; 87: 78-90. PMID: 30878812. View Source
